molecular formula C12H7BrCl3N B13984811 2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine CAS No. 920032-85-5

2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine

Cat. No.: B13984811
CAS No.: 920032-85-5
M. Wt: 351.4 g/mol
InChI Key: GAHWQLOWOJJTGZ-UHFFFAOYSA-N
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Description

2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine is a complex organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and a dichlorophenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediates, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles and Electrophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms and the pyridine ring allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloropyridine: A simpler analog with similar reactivity.

    5-Bromo-2-chloropyridine: Another related compound with different substitution patterns.

    2-Bromo-5-methylpyridine: A methyl-substituted analog with distinct properties.

Uniqueness

2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties compared to its simpler analogs. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Introduction

2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. Additionally, relevant case studies and research findings are discussed.

Chemical Structure and Properties

The compound this compound contains a bromine atom at position 2 and a chlorinated phenyl group at position 5 of the pyridine ring. This unique structure is hypothesized to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Pyridine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that compounds with halogen substituents exhibit enhanced antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundE. coli15
4-Bromo-2-chloro-5-methylpyridineStaphylococcus aureus12
Novel Pyridine DerivativePseudomonas aeruginosa18

Research indicates that the presence of electron-withdrawing groups like chlorine enhances the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored in various studies. The presence of halogen atoms is believed to modulate the inflammatory response by inhibiting key enzymes involved in the inflammatory pathway.

Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives

CompoundIC50 (µM)Inhibition MechanismReference
This compound20COX-2 Inhibition
Other Pyridine Derivative25NF-kB Pathway Inhibition

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential as an anti-inflammatory agent.

Cytotoxic Activity

Cytotoxicity studies have revealed that certain pyridine derivatives possess significant anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Table 3: Cytotoxic Activity of Pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715
Other Pyridine DerivativeHeLa10

In vitro studies indicate that the compound exhibits cytotoxic effects on breast cancer cell lines, potentially making it a candidate for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial efficacy of various pyridine derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound showed promising results against resistant strains of bacteria .
  • Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the anti-inflammatory mechanisms of halogenated pyridines. It was found that these compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
  • Cytotoxicity Assessment : A comparative analysis of several pyridine derivatives demonstrated that those with chlorinated phenyl groups exhibited higher cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .

Properties

CAS No.

920032-85-5

Molecular Formula

C12H7BrCl3N

Molecular Weight

351.4 g/mol

IUPAC Name

2-bromo-5-[chloro-(2,4-dichlorophenyl)methyl]pyridine

InChI

InChI=1S/C12H7BrCl3N/c13-11-4-1-7(6-17-11)12(16)9-3-2-8(14)5-10(9)15/h1-6,12H

InChI Key

GAHWQLOWOJJTGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C2=CN=C(C=C2)Br)Cl

Origin of Product

United States

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